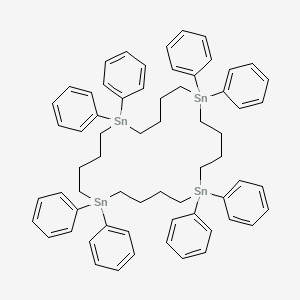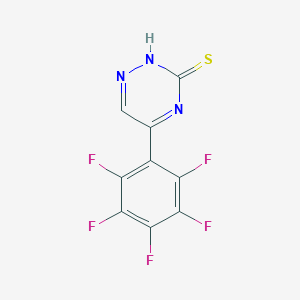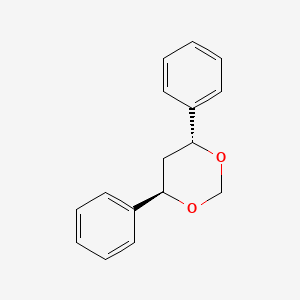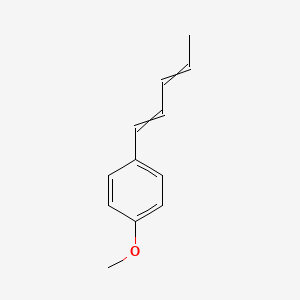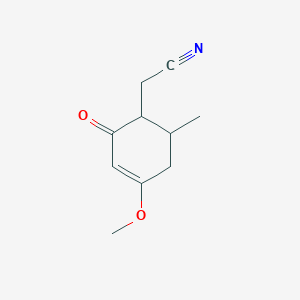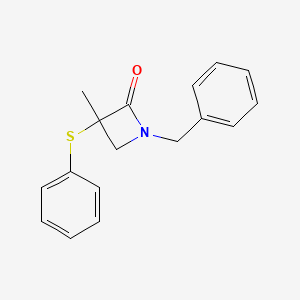
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one is a synthetic organic compound with the molecular formula C17H17NOS. It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, substituted with benzyl, methyl, and phenylsulfanyl groups.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of benzylamine with a suitable acyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methyl-3-phenylsulfanylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-Benzyl-3-methyl-3-phenylthioazetidin-2-one: Similar in structure but with a thioether group instead of a sulfanyl group.
1-Benzyl-3-methyl-3-phenylsulfonylazetidin-2-one: Contains a sulfonyl group, which may alter its chemical reactivity and biological activity.
1-Benzyl-3-methyl-3-phenylsulfinylazetidin-2-one:
Eigenschaften
CAS-Nummer |
83375-61-5 |
|---|---|
Molekularformel |
C17H17NOS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C17H17NOS/c1-17(20-15-10-6-3-7-11-15)13-18(16(17)19)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
XFAAWULNWAXRSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
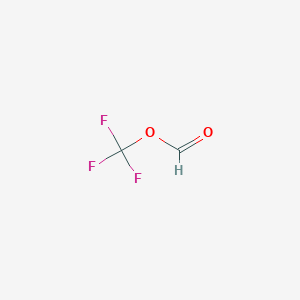
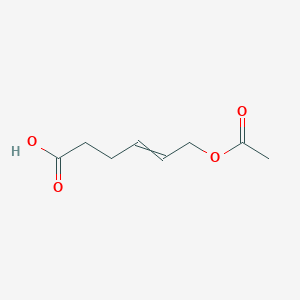
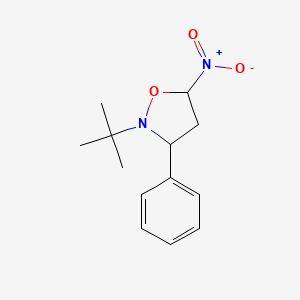
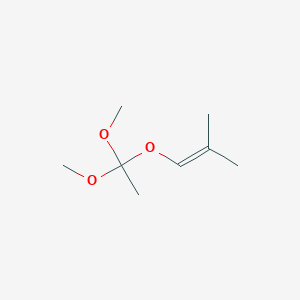
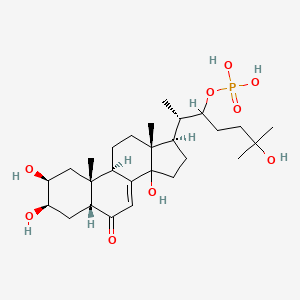
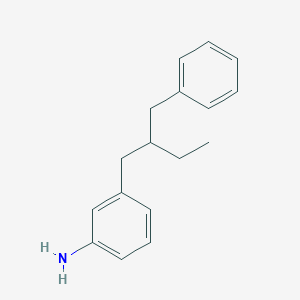
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
